4-Formylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

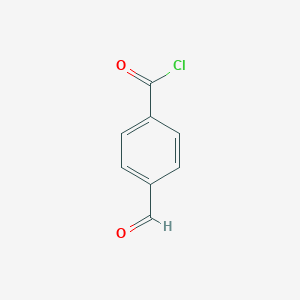

Structure

3D Structure

Properties

IUPAC Name |

4-formylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDIVWLLJXNXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497638 | |

| Record name | 4-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16173-52-7 | |

| Record name | 4-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Formylbenzoyl chloride chemical properties and reactivity

An In-Depth Technical Guide to 4-Formylbenzoyl Chloride: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound featuring both an acyl chloride and an aldehyde functional group attached to a benzene ring at para positions.[1] This unique structural arrangement imparts dual reactivity, making it an exceptionally versatile and valuable building block in modern organic synthesis.[1] The high electrophilicity of the acyl chloride allows for facile nucleophilic acyl substitution, while the aldehyde group provides a site for a wide array of chemical transformations.[1] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, grounded in established laboratory practices and mechanistic principles.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the effective use of any chemical reagent. The key physical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16173-52-7 | [2][3] |

| Molecular Formula | C₈H₅ClO₂ | [2][3][4] |

| Molecular Weight | 168.57 g/mol | [1][2][4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 47-49 °C | [2][3] |

| Boiling Point | 283 °C | [2][3] |

| Density | 1.322 g/cm³ | [2][3] |

| Flash Point | 118 °C | [2][3] |

| InChIKey | FYDIVWLLJXNXCE-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC(=CC=C1C=O)C(=O)Cl | [2][4] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aromatic and aldehyde protons. A representative spectrum in CDCl₃ would show the aldehyde proton as a singlet around 10.19 ppm. The aromatic protons typically appear as two doublets in the range of 8.06-8.32 ppm, characteristic of a 1,4-disubstituted benzene ring.[5]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum is characterized by the carbonyl carbons. The aldehyde carbon resonates around 193.44 ppm, while the highly electrophilic acyl chloride carbonyl carbon appears near 167.05 ppm. The aromatic carbons show signals between 130-140 ppm.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying the two carbonyl groups. A strong, sharp absorption band for the acyl chloride C=O stretch is expected around 1770-1815 cm⁻¹. The aldehyde C=O stretch appears at a slightly lower frequency, typically in the 1690-1740 cm⁻¹ range. The presence of two distinct carbonyl peaks is a key indicator of the compound's structure.

Synthesis of this compound

The primary and most common route for synthesizing this compound is through the chlorination of 4-formylbenzoic acid.[1] Thionyl chloride (SOCl₂) and oxalyl chloride are the two most frequently employed chlorinating agents.[1]

Synthesis via Thionyl Chloride

The reaction with thionyl chloride is a robust and widely used method.[1] It proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1]

Caption: Synthesis of this compound from 4-formylbenzoic acid.

Experimental Protocol: Synthesis using Thionyl Chloride[1][6]

-

Setup : To a two-necked round-bottom flask equipped with a reflux condenser and a gas outlet tube (connected to a gas absorption trap for SO₂ and HCl), add 4-formylbenzoic acid (e.g., 10 mmol, 1.5 g).[5]

-

Reagent Addition : Add an appropriate anhydrous solvent such as toluene (10 mL), followed by the addition of excess thionyl chloride (e.g., 20 mmol, 1.45 mL, 2.38 g).[5] Causality: Using excess thionyl chloride ensures complete conversion of the carboxylic acid and allows it to act as a co-solvent. Anhydrous conditions are critical to prevent the hydrolysis of the product back to the carboxylic acid.[1]

-

Reaction : Heat the mixture to reflux (approximately 110°C if using toluene) and maintain for several hours (e.g., 2-24 hours).[1][5] The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]

-

Workup : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation, often under reduced pressure.[1][5]

-

Purification : The resulting crude solid can be purified by recrystallization or used directly in subsequent steps after thorough drying under vacuum to yield the final product.[5]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional groups, which can be addressed with high chemoselectivity.

Caption: Dual reactivity pathways of this compound.

Reactions of the Acyl Chloride Group

The acyl chloride is the more reactive of the two functional groups. Its carbonyl carbon is highly electrophilic, making it an excellent substrate for nucleophilic acyl substitution reactions.[1]

-

Amide Formation : It reacts readily with primary and secondary amines to form stable N-substituted benzamides. This reaction is often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[1]

-

Example Protocol : Dissolve this compound in anhydrous dichloromethane (DCM). Cool the solution to 0°C and add an amine (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq). Stir the reaction at room temperature until completion.

-

-

Ester Formation : Reaction with alcohols yields the corresponding esters.[1] These reactions are typically slower than amidations and may require heating or catalysis by a base.

-

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic rings to form diaryl ketones, a cornerstone of C-C bond formation.[6][7][8]

Reactions of the Aldehyde Group

The aldehyde group is generally less reactive than the acyl chloride and can be manipulated after the acyl chloride has been functionalized.

-

Imine (Schiff Base) Formation : It undergoes condensation reactions with primary amines to form imines, a reversible reaction that is often used to link molecular fragments.[1]

-

Reduction : The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The more reactive acyl chloride would likely be reduced as well unless it is first converted to a less reactive derivative like an ester or amide.

-

Oxidation : The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents, transforming the molecule into terephthalic acid monochloride.

Applications in Research and Development

The dual functionality of this compound makes it a powerful tool in several scientific domains.

-

Polymer Chemistry : It is used to create functionalized polymers. For example, it can be grafted onto polymer backbones like chitosan, where the appended aldehyde group can then be used to attach drug molecules for delivery systems.[1]

-

Materials Science : The compound serves as a critical linker in the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] The distinct reactive sites allow for precise, controlled construction of extended porous networks for applications in gas storage and catalysis.[1]

-

Pharmaceutical and Agrochemical Synthesis : As a versatile intermediate, it is employed in the multi-step synthesis of complex pharmaceuticals and agrochemicals.[1][9][10] Its ability to participate in sequential, chemoselective reactions is key to building molecular complexity efficiently.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.

-

Hazards : It causes severe skin burns and eye damage.[4] It is also a lachrymator (causes tears) and is harmful if inhaled.[11][12] Contact with water or moisture leads to hydrolysis, releasing corrosive HCl gas.[11]

-

Handling : Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][13]

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture, strong bases, and alcohols.[9][11]

References

-

This compound - LookChem. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

This compound | C8H5ClO2 | CID 12424620 - PubChem. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

4-Fluorobenzoyl Chloride - Anshul Specialty Molecules. (n.d.). Anshul Specialty Molecules. Retrieved January 13, 2026, from [Link]

-

Why is formyl chloride unstable while higher acyl chlorides are stable? (2019, June 5). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]

-

Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24). Paari Chem. Retrieved January 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 16173-52-7 CAS MSDS (Benzoyl chloride, 4-formyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C8H5ClO2 | CID 12424620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 9. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 10. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

Analysis of 4-Formylbenzoyl Chloride: A Guide to Harnessing its Bifunctional Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylbenzoyl chloride is a cornerstone bifunctional reagent in modern organic synthesis, prized for its unique structural arrangement of a highly reactive acyl chloride and a moderately reactive aldehyde on a benzene scaffold. This guide provides an in-depth analysis of its dual functional groups, offering a framework for researchers to strategically exploit their differential reactivity. We will explore the molecule's fundamental properties, synthesis, and the causality behind experimental choices for its selective transformation. This document serves as a technical resource, complete with detailed spectroscopic characterization, field-proven experimental protocols, and an examination of its applications in pharmaceutical and materials science.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the intricate world of complex molecule synthesis, building blocks that offer multiple, orthogonally reactive sites are invaluable. This compound (FBC) stands out in this class. Its structure, featuring an acyl chloride and an aldehyde at the para positions of a benzene ring, is not merely a convenience but a strategic design.[1] The significant disparity in the electrophilicity and reactivity of these two carbonyl groups allows for sequential, controlled reactions. This property is crucial in multi-step syntheses, such as the construction of pharmaceutical intermediates, the functionalization of polymers, and the creation of porous crystalline materials.[1]

This guide moves beyond a simple datasheet, providing a causal analysis of FBC's chemical behavior. We will dissect the electronic and steric factors governing the reactivity of each functional group and present methodologies to selectively address one in the presence of the other, thereby enabling precise molecular construction.

Molecular Structure and Physicochemical Profile

The utility of this compound originates from its distinct molecular architecture. The benzene ring acts as a rigid spacer, presenting the two functional groups for reaction. The acyl chloride is a powerful acylating agent, while the aldehyde serves as a versatile handle for a different set of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16173-52-7 | [1][2][3][4][5][6][][8] |

| Molecular Formula | C₈H₅ClO₂ | [2][3][5][] |

| Molecular Weight | 168.57 g/mol | [1][3][5][] |

| Melting Point | 47-49 °C | [2][5] |

| Boiling Point | 283 °C | [2][5] |

| Density | 1.322 g/cm³ | [2][5] |

| InChIKey | FYDIVWLLJXNXCE-UHFFFAOYSA-N | [1][3][4][] |

| Canonical SMILES | C1=CC(=CC=C1C=O)C(=O)Cl | [2][3][] |

Established Synthesis Routes

The primary and most reliable method for synthesizing this compound is through the chlorination of its carboxylic acid precursor, 4-formylbenzoic acid.[1] The choice of chlorinating agent is critical and dictates the reaction conditions.

-

Method 1: Thionyl Chloride (SOCl₂) : This is a common and effective method where 4-formylbenzoic acid is refluxed with thionyl chloride.[1][9] The reaction proceeds via a nucleophilic acyl substitution, replacing the hydroxyl group with a chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently shift the equilibrium towards the product.[1]

-

Method 2: Oxalyl Chloride ((COCl)₂) : Often considered a milder alternative, this reaction can be performed at ambient temperatures (20–25 °C), typically in a solvent like tetrahydrofuran (THF) with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]

The diagram below illustrates the general synthesis workflow.

Caption: General workflow for synthesizing this compound.

Dissecting the Dual Reactivity

The core principle enabling the strategic use of FBC is the significant reactivity difference between the acyl chloride and the aldehyde.

The Acyl Chloride Moiety: A Highly Reactive Electrophile

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives.[10][11][12] This high reactivity is due to two factors:

-

Inductive Effect : Both the oxygen and chlorine atoms are highly electronegative, strongly withdrawing electron density from the carbonyl carbon. This makes the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack.[10][12][13]

-

Excellent Leaving Group : The chloride ion (Cl⁻) is an excellent leaving group, facilitating the completion of nucleophilic acyl substitution reactions.[11]

Common reactions include:

-

Hydrolysis : Vigorous reaction with water to form the corresponding carboxylic acid.[12][14]

-

Alcoholysis/Phenolysis : Reacts with alcohols or phenols to form esters.

-

Aminolysis : Reacts readily with ammonia, primary, or secondary amines to form primary, secondary, or tertiary amides, respectively.[15]

The Aldehyde Moiety: A Moderated Electrophile

The aldehyde functional group is also electrophilic but significantly less so than the acyl chloride.[16] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl (or aryl) group, which makes the carbonyl carbon more electron-deficient compared to ketones.[16][17]

Characteristic reactions include:

-

Oxidation : Can be oxidized to a carboxylic acid using agents like potassium dichromate.[17]

-

Reduction : Reduced to a primary alcohol by hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[18]

-

Nucleophilic Addition : Undergoes addition reactions with Grignard reagents, organolithiums, and Wittig ylides.

-

Imine Formation : Reacts with primary amines to form Schiff bases (imines), a reaction that is typically acid-catalyzed.[17][18]

Orthogonal Control: The Key to Selective Synthesis

The difference in electrophilicity is the key to selective chemistry. The acyl chloride can undergo nucleophilic acyl substitution under conditions mild enough to leave the aldehyde untouched. For example, amidation can be carried out at low temperatures (e.g., 0 °C), where the less reactive aldehyde will not participate. This allows for a stepwise functionalization, making FBC a superb heterobifunctional linker.[1]

Caption: Orthogonal reactivity of this compound.

Analytical Characterization Workflow

Accurate characterization is paramount to verify the outcomes of reactions involving FBC. A multi-technique spectroscopic approach is standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.[19] The aldehyde proton provides a distinct singlet peak far downfield, while the aromatic protons show a characteristic doublet of doublets pattern.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : IR spectroscopy is excellent for identifying the functional groups.[19] It will show two distinct carbonyl (C=O) stretching bands for the acyl chloride and the aldehyde.

-

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation patterns, confirming the compound's identity and purity.[19] Techniques like GC-MS are often used.[20]

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal |

| ¹H NMR | Aldehyde Proton (CHO) | Singlet at ~10.04 ppm |

| Aromatic Protons | Doublets between 7.55–7.90 ppm | |

| ¹³C NMR | Acyl Chloride Carbonyl (COCl) | ~170 ppm |

| Aldehyde Carbonyl (CHO) | ~191 ppm | |

| FT-IR | Acyl Chloride C=O Stretch | Strong band at ~1770-1810 cm⁻¹ |

| Aldehyde C=O Stretch | Strong band at ~1690 cm⁻¹ |

(Note: Exact shifts and frequencies can vary based on solvent and instrument.)[1][10]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, where analytical checkpoints ensure reaction integrity.

Protocol 1: Selective Amidation of the Acyl Chloride Group

This protocol demonstrates the selective reaction of the more reactive acyl chloride.

-

Setup : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

-

Reagent Addition : In a separate flask, dissolve a primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the FBC solution over 15-20 minutes. The base is critical to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[15]

-

Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up : Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation :

-

IR Spectroscopy : Confirm the disappearance of the acyl chloride C=O stretch (~1770 cm⁻¹) and the appearance of an amide C=O stretch (~1650 cm⁻¹). The aldehyde C=O stretch (~1690 cm⁻¹) should remain.

-

¹H NMR : Confirm the presence of the aldehyde proton signal (~10 ppm) and new signals corresponding to the added amine moiety.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C8H5ClO2 | CID 12424620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16173-52-7 [sigmaaldrich.com]

- 5. 16173-52-7 CAS MSDS (Benzoyl chloride, 4-formyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 16173-52-7|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. rsc.org [rsc.org]

- 10. Acid Chloride Functional Group | ChemTalk [chemistrytalk.org]

- 11. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. studymind.co.uk [studymind.co.uk]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Aldehyde Functional Group | ChemTalk [chemistrytalk.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Formylbenzoyl Chloride: Synthesis, Reactions, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Formylbenzoyl chloride (4-FBCl), a versatile bifunctional reagent with significant applications in organic synthesis, materials science, and particularly in the realm of drug discovery and development. Its unique molecular architecture, featuring both a reactive acyl chloride and a formyl group, allows for a wide range of chemical transformations, making it an invaluable tool for the modern chemist.

Core Compound Identity: CAS Number and Molecular Structure

CAS Number: 16173-52-7

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number, 16173-52-7. This unique identifier ensures precise communication and information retrieval across global databases and scientific literature.

Molecular Structure and Formula

The molecular formula of this compound is C₈H₅ClO₂.[1] Its structure consists of a benzene ring substituted at the 1 and 4 (para) positions with an acyl chloride (-COCl) group and a formyl (-CHO) group, respectively.[2] This arrangement imparts a dual reactivity to the molecule, a characteristic that is central to its utility in chemical synthesis.[2]

The IUPAC name for this compound is this compound.[1] It is also known by several synonyms, including 4-chlorocarbonylbenzaldehyde and p-formylbenzoyl chloride.[3]

Molecular Structure of this compound ```dot graph "4_Formylbenzoyl_chloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Double bonds in the ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Substituents C_acyl [pos="0,2.2!", label="C"]; O_acyl [pos="-0.7,2.8!", label="O"]; Cl_acyl [pos="0.7,2.8!", label="Cl"]; C1 -- C_acyl; C_acyl -- O_acyl [style=double]; C_acyl -- Cl_acyl;

C_formyl [pos="0,-2.2!", label="C"]; H_formyl [pos="-0.7,-2.8!", label="H"]; O_formyl [pos="0.7,-2.8!", label="O"]; C4 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [style=double];

// Aromatic hydrogens (optional for clarity) H2 [pos="-1.5,0.87!", label="H"]; H3 [pos="-1.5,-0.87!", label="H"]; H5 [pos="1.5,-0.87!", label="H"]; H6 [pos="1.5,0.87!", label="H"]; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; }

Caption: Synthesis of this compound from 4-formylbenzoic acid.

Experimental Protocol:

Materials:

-

4-Formylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Round-bottom flask with a reflux condenser

-

Gas absorption trap (e.g., containing aqueous NaOH)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas absorption trap to the top of the condenser to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Add 4-formylbenzoic acid (1 equivalent) to the flask.

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the slow addition of thionyl chloride (typically 2-3 equivalents). The addition of thionyl chloride should be performed with caution as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain reflux with stirring. [2]The progress of the reaction can be monitored by the cessation of gas evolution and by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude this compound is often obtained as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is critical because this compound is highly reactive towards water, which would lead to its hydrolysis back to 4-formylbenzoic acid, thus reducing the yield.

-

Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid to the acid chloride.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a more efficient conversion in a reasonable timeframe.

-

Gas Trap: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are toxic and corrosive gases. A gas trap is essential for their safe neutralization.

Reactivity and Synthetic Applications

The dual functionality of this compound is the cornerstone of its versatility in organic synthesis. The acyl chloride and aldehyde groups exhibit distinct reactivities, allowing for selective and sequential transformations.

4.1. Reactions at the Acyl Chloride Moiety

The acyl chloride is a highly electrophilic functional group that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

General Reaction Scheme at the Acyl Chloride

Caption: Nucleophilic acyl substitution reactions of this compound.

a) Amide Formation (Reaction with Amines):

This compound reacts readily with primary and secondary amines to form stable amide bonds. This reaction is fundamental in the synthesis of a wide array of molecules, including pharmaceuticals and polymers. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl byproduct. [4] Protocol for Amide Synthesis (Schotten-Baumann Conditions):

-

Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water).

-

Add a base (e.g., aqueous NaOH or triethylamine, 2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in the same solvent.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and any unreacted starting materials.

-

The product can be purified by recrystallization or column chromatography.

b) Ester Formation (Reaction with Alcohols):

In the presence of a base such as pyridine, this compound reacts with alcohols to form esters. [5]This reaction is often used to protect hydroxyl groups or to introduce the benzoyl moiety into a molecule.

Protocol for Ester Synthesis:

-

Dissolve the alcohol (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) containing a base like pyridine (1.5 equivalents).

-

Cool the solution to 0 °C.

-

Add this compound (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Work up the reaction by washing with dilute acid (to remove pyridine), followed by a wash with saturated sodium bicarbonate solution and brine.

-

The ester product is then isolated and purified.

4.2. Reactions at the Formyl (Aldehyde) Moiety

The aldehyde group of this compound can undergo a variety of reactions, including nucleophilic addition, oxidation, reduction, and condensation reactions. A particularly important transformation is the formation of Schiff bases.

a) Schiff Base Formation:

The formyl group readily condenses with primary amines to form imines, also known as Schiff bases. [6]This reaction is often reversible and is typically carried out under conditions that favor the removal of water. Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry due to their biological activities. [2][7] Protocol for Schiff Base Synthesis:

-

Dissolve the 4-formylbenzoyl derivative (e.g., the corresponding amide or ester) and the primary amine (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux.

-

The formation of the Schiff base can be monitored by spectroscopic methods.

-

The product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Applications in Drug Development and Medicinal Chemistry

The unique bifunctional nature of this compound makes it a valuable building block in drug discovery and development.

5.1. As a Bifunctional Linker in Bioconjugation:

In the field of bioconjugation, linkers are used to connect different molecular entities, such as a drug and a targeting moiety (e.g., an antibody). This compound can serve as a precursor to such linkers. The acyl chloride can be used to attach the linker to a molecule containing a nucleophilic group (e.g., an amine on a drug), while the aldehyde can be subsequently used to conjugate this assembly to another molecule, for instance, via reductive amination with an amine on a protein.

Workflow for Bioconjugation using a 4-FBCl Derived Linker

Caption: A conceptual workflow for using this compound in bioconjugation.

5.2. Synthesis of Bioactive Molecules:

The core structure of this compound is a scaffold that can be elaborated to synthesize a variety of bioactive molecules. The ability to perform sequential and selective reactions on its two functional groups allows for the construction of complex molecular architectures with potential therapeutic applications. For example, derivatives of 4-formylbenzamides have been investigated for their biological activities.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. [1]It is also a lachrymator.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its dual functionality, with both a highly reactive acyl chloride and a versatile aldehyde group, provides chemists with a valuable tool for the construction of complex molecules. For researchers in drug development, its utility as a bifunctional linker and as a scaffold for the synthesis of bioactive compounds makes it an important molecule in the medicinal chemist's toolbox. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in research and development.

References

-

This compound | C8H5ClO2 | CID 12424620 - PubChem. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (URL: [Link])

- US9725409B2 - Process for preparing 4[[(benzoyl)

-

Strategies for successful crosslinking and bioconjugation applications - YouTube. (URL: [Link])

-

Hey can anybody help me with this reaction please? is the alcohol supposed to react with benzoyl chloride? I'm confused bc books shows that but instead of sodium methoxide, there's a pyridine : r/chemhelp - Reddit. (URL: [Link])

-

A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole - ResearchGate. (URL: [Link])

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed Central. (URL: [Link])

-

Synthesis of alkyl chlorides - Organic Chemistry Portal. (URL: [Link])

-

Development of a new method for the conversion of alcohols into chlorides - TRACE: Tennessee Research and Creative Exchange. (URL: [Link])

-

Benzoyl chloride, o-chloro - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Formylbenzoyl Chloride

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 4-Formylbenzoyl chloride (4-FBC), a critical bifunctional reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven methodologies to ensure the effective use and storage of this versatile compound.

Introduction: The Dual-Reactivity of this compound

This compound, with the chemical formula C₈H₅ClO₂, is a unique building block characterized by a benzene ring substituted with a highly reactive acyl chloride and a formyl (aldehyde) group at the para position.[1] This orthogonal arrangement allows for selective, stepwise reactions. The acyl chloride is a potent acylating agent susceptible to nucleophilic attack, readily forming stable amides and esters.[1][2] Concurrently, the aldehyde group remains available for a different class of transformations, such as reductive amination or Wittig reactions.[1] This dual functionality makes 4-FBC an invaluable intermediate in the synthesis of complex molecules, pharmaceutical agents, and functionalized polymers.[1]

However, the high reactivity of the acyl chloride moiety also renders the compound exquisitely sensitive to environmental conditions, particularly moisture. Understanding its solubility and stability is not merely a matter of academic interest but a practical necessity for achieving reproducible and high-yield synthetic outcomes.

Solubility Profile of this compound

The solubility of 4-FBC is governed by its molecular structure: a moderately polar aromatic core with two polar functional groups. As a general principle, "like dissolves like," meaning its solubility is highest in solvents with compatible polarity.[3]

While extensive quantitative solubility data is not broadly published, a qualitative and semi-quantitative understanding can be derived from its chemical class and available safety data sheets. 4-FBC is generally soluble in a range of anhydrous organic solvents.

Table 1: Solubility Characteristics of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Solubility & Remarks |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF) | High Solubility. These are the recommended solvents for reactions. They effectively solvate the molecule without reacting with the acyl chloride group. DMF, while a good solvent, should be used with caution as older stock can contain amine impurities that will react. |

| Aromatic | Toluene, Benzene | Good Solubility. Often used in the synthesis of 4-FBC itself, particularly in reactions with thionyl chloride.[1] |

| Ethers | Diethyl Ether | Moderate Solubility. Useful for extractions and precipitations. |

| Hydrocarbons | Hexanes, Pentane | Low Solubility. Can be used as anti-solvents for crystallization or precipitation of the product from reaction mixtures. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble & Reactive. 4-FBC reacts violently with water and readily with alcohols.[4][5] These solvents are incompatible and should be rigorously excluded from any reaction or storage environment. |

Causality Behind Solubility: The electrophilic carbonyl carbon of the acyl chloride and the polar aldehyde group allow for dipole-dipole interactions with polar aprotic solvents. The aromatic ring contributes to van der Waals interactions, aiding solubility in solvents like toluene. The lack of a hydrogen bond donor site limits its solubility in highly polar, protic systems like water, with which it primarily reacts.[6]

Stability and Reactivity: A Molecule Under Tension

The primary determinant of 4-FBC's stability is the reactivity of the acyl chloride group. This functional group is among the most reactive carboxylic acid derivatives and is prone to degradation via several pathways, most notably hydrolysis.

Hydrolysis: The Predominant Degradation Pathway

Acyl chlorides react readily with water, including atmospheric moisture, in a rapid and often exothermic nucleophilic acyl substitution reaction.[4][7] This hydrolysis pathway consumes the starting material and generates 4-formylbenzoic acid and corrosive hydrogen chloride (HCl) gas as byproducts.[1][8]

The presence of the electron-withdrawing formyl group at the para-position increases the electrophilicity of the carbonyl carbon, making 4-FBC particularly susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

Mechanism of Hydrolysis:

The reaction proceeds via a nucleophilic addition-elimination mechanism.[2][8][9]

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and eliminating the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule or the departed chloride ion to yield the final products: 4-formylbenzoic acid and HCl.

Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of 4-FBC.

Thermal Stability

While primarily sensitive to moisture, prolonged exposure to high temperatures (>30°C) can accelerate degradation pathways.[1] Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride and carbon oxides.[10][11] Therefore, storage in a cool environment is recommended.[12]

Incompatibility with Nucleophiles

The high reactivity of 4-FBC extends beyond water. It will react readily with a wide range of common nucleophiles. Strict segregation from these materials is essential to prevent unintended reactions.[4]

-

Alcohols: Form esters.

-

Amines (Primary & Secondary): Form amides.[1]

-

Strong Bases: Can promote violent reactions and decomposition.[5]

-

Metals: Can be corroded by the compound and its acidic byproduct (HCl).[5]

Experimental Protocols for Assessment

To ensure the quality and integrity of this compound in the laboratory, the following validated protocols can be employed.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic method for determining suitable solvents for a reaction.

Objective: To determine the qualitative solubility of 4-FBC in a panel of anhydrous solvents.

Materials:

-

This compound

-

Anhydrous solvents (e.g., DCM, THF, Toluene, Hexane)

-

Small, dry vials with caps

-

Spatula

-

Vortex mixer

Methodology:

-

Preparation: Dispense ~1 mL of each anhydrous solvent into separate, labeled, dry vials under an inert atmosphere (e.g., in a glovebox or under a flow of nitrogen).

-

Initial Addition: Add a small, precisely weighed amount of 4-FBC (e.g., 5 mg) to each vial.

-

Mixing: Cap the vials tightly and vortex for 30 seconds. Visually inspect for undissolved solid.

-

Incremental Addition: If the solid dissolves completely, add another 5 mg portion and repeat step 3. Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after extended vortexing).

-

Classification:

-

High Solubility: > 50 mg/mL dissolved.

-

Moderate Solubility: 10-50 mg/mL dissolved.

-

Low Solubility: < 10 mg/mL dissolved.

-

Insoluble/Reactive: Solid does not dissolve or evidence of reaction (e.g., gas evolution) is observed.

-

Expert Rationale: This incremental addition method provides a semi-quantitative measure of solubility and helps identify the saturation point. Performing this under an inert atmosphere is critical to prevent hydrolysis, which would confound the results by producing the less soluble 4-formylbenzoic acid.

Protocol for Monitoring Stability via ¹H NMR Spectroscopy

This protocol uses proton NMR to quantify the extent of hydrolysis over time, providing a direct measure of the compound's stability under specific conditions.

Objective: To quantify the rate of hydrolysis of 4-FBC upon exposure to a controlled amount of moisture.

Materials:

-

This compound

-

Anhydrous deuterated chloroform (CDCl₃)

-

Deionized water

-

NMR tubes

-

Microsyringes

Methodology:

Caption: Experimental workflow for NMR-based stability monitoring of 4-FBC.

-

Sample Preparation: In a glovebox, prepare a stock solution by dissolving ~10 mg of 4-FBC in 1 mL of anhydrous CDCl₃. Transfer 0.5 mL of this solution to a dry NMR tube.

-

Moisture Spike: Using a microsyringe, add a precise amount of water (e.g., 1 µL) to the NMR tube. Cap the tube, invert several times to mix, and briefly centrifuge to collect the sample at the bottom.

-

Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum. Identify the characteristic aldehyde proton signals:

-

This compound: Singlet at ~10.1 ppm.

-

4-Formylbenzoic acid (hydrolysis product): Singlet at ~10.2 ppm (and a broad carboxylic acid proton >10 ppm).[7]

-

-

Time-Course Monitoring: Store the NMR tube at a constant, recorded temperature. Acquire additional spectra at set time points (e.g., 1h, 4h, 24h).

-

Data Analysis: For each spectrum, carefully integrate the aldehyde proton signals for both the starting material (I_FBC) and the hydrolysis product (I_FBA).

-

Calculation: Calculate the percentage of hydrolysis at each time point using the following formula:

-

% Hydrolysis = [I_FBA / (I_FBC + I_FBA)] * 100

-

Trustworthiness of the Protocol: This method is self-validating. The use of an internal standard is not strictly necessary as the calculation relies on the relative ratio of two protons within the reacting system. The appearance of the 4-formylbenzoic acid peak provides definitive confirmation of hydrolysis, and the rate can be precisely tracked.[7]

Best Practices for Handling and Storage

Given its reactivity, strict adherence to proper handling and storage protocols is paramount to preserving the integrity of this compound.[4]

-

Inert Atmosphere: Always handle and store 4-FBC under a dry, inert atmosphere such as nitrogen or argon.[12] Use of a glovebox is ideal.[13]

-

Storage Containers: Store in the original, tightly sealed container.[12] Containers that have been opened should be carefully resealed, potentially with paraffin film or electrical tape wrapped around the cap seam for extra protection.[13]

-

Aliquoting: For frequent use, it is best practice to transfer smaller, working quantities into separate vials. This minimizes the exposure of the main stock bottle to atmospheric moisture during repeated openings.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials (water, alcohols, bases, metals).[4][12] A designated corrosives cabinet is appropriate.[13]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[4][12]

By understanding the fundamental principles of its solubility and stability and implementing these robust experimental and handling protocols, researchers can confidently and effectively utilize this compound to its full synthetic potential.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Reddit. (2021). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011). Acyl chlorides stability. Retrieved from [Link]

-

ResearchGate. (2018). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]

-

Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Save My Exams. (n.d.). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chlorobenzoyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nj.gov [nj.gov]

- 6. lookchem.com [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. savemyexams.com [savemyexams.com]

- 9. savemyexams.com [savemyexams.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. wcu.edu [wcu.edu]

- 13. reddit.com [reddit.com]

An In-depth Technical Guide to the Safe Handling of 4-Formylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dual-Reactivity and Associated Hazards

4-Formylbenzoyl chloride (CAS No: 16173-52-7) is a bifunctional aromatic compound of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functionalized polymers.[1] Its utility stems from the presence of two distinct reactive moieties on a benzene ring: a highly electrophilic acyl chloride and a versatile formyl (aldehyde) group.[1] This dual functionality allows for controlled, stepwise reactions, making it a valuable building block for complex molecular architectures.[1]

However, the very reactivity that makes this compound synthetically useful also renders it hazardous. The acyl chloride group is extremely sensitive to moisture and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including water, alcohols, and amines.[1] The primary hazard is its violent reaction with water, including atmospheric moisture, which leads to rapid hydrolysis, forming 4-formylbenzoic acid and releasing corrosive hydrogen chloride (HCl) gas.[2] This reaction is exothermic and can cause pressure buildup in sealed containers. Consequently, a comprehensive understanding of its properties and strict adherence to rigorous safety protocols are not merely best practices—they are prerequisites for its safe utilization in any research or development setting.

This guide provides an in-depth examination of the hazards associated with this compound and outlines the critical engineering controls, personal protective equipment (PPE), and standard operating procedures required for its safe handling, storage, and disposal.

Section 1: Chemical Identity and Hazard Profile

A foundational element of safe handling is a thorough understanding of the substance's physicochemical properties and its official hazard classification.

Physicochemical Properties

Key quantitative data for this compound are summarized below. This information is crucial for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 16173-52-7 | [3][4] |

| Molecular Formula | C₈H₅ClO₂ | [3][4] |

| Molecular Weight | 168.57 g/mol | [3] |

| Appearance | Solid (often described as a low-melting solid) | [5] |

| Melting Point | 74.5-77.5 °C | [5] |

| Reactivity with Water | Reacts violently to produce Hydrogen Chloride gas | [2] |

GHS Hazard Classification and Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. This compound is classified as a highly hazardous substance.

| GHS Classification | Hazard Code | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3][6] |

| Corrosive to Metals | H290 | May be corrosive to metals | [7] |

Core Causality of Hazard: The primary danger, H314, is a direct result of the acyl chloride's reactivity.[3] Upon contact with moisture on the skin, in the eyes, or on mucous membranes of the respiratory tract, it hydrolyzes to form hydrochloric acid, causing immediate and severe chemical burns.[8] The aldehyde group, while less acutely hazardous, can also contribute to irritation.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures first. This systematic approach minimizes reliance on human behavior and PPE alone.

-

Elimination/Substitution: In drug development, eliminating this compound may not be feasible. Substituting it with the less reactive 4-formylbenzoic acid and using a separate chlorinating agent (e.g., thionyl chloride) is a common synthetic route but introduces other hazards.[1] The decision to use the pre-formed acyl chloride is typically made to streamline synthesis, accepting the need for stringent controls.

-

Engineering Controls: This is the most critical pillar for safely handling this substance.

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to contain corrosive vapors and protect the user from inhalation hazards.[9]

-

Inert Atmosphere: Given its extreme moisture sensitivity, handling and reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[10] This prevents degradation of the reagent and the hazardous evolution of HCl gas.[2]

-

Ventilation and Proximity to Safety Equipment: The work area must be well-ventilated, and an emergency eyewash station and safety shower must be immediately accessible.[11]

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.

-

Restricted Access: Designate specific areas within the lab for handling highly corrosive materials and restrict access to authorized personnel only.

-

Waste Management: Establish clear protocols for the collection and disposal of hazardous waste.[12]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

| PPE Category | Specification | Rationale | Source(s) |

| Eye/Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes and fumes. A face shield protects the entire face from severe burns. | [13] |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Consider double-gloving with an inner nitrile glove. | Acyl chlorides can penetrate standard laboratory gloves. Inspect gloves for integrity before each use. | [13][14] |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is also recommended. | Provides a barrier against accidental spills and splashes. Contaminated clothing must be removed immediately. | [9][15] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For emergency situations or spill cleanup, a self-contained breathing apparatus (SCBA) is necessary. | Protects against inhalation of highly corrosive HCl gas. | [13][15] |

Section 3: Standard Operating Protocol for Handling and Use

This protocol provides a self-validating workflow. Each step is designed to confirm safety before proceeding to the next.

Objective: To safely weigh and dispense this compound for use in a chemical reaction.

Pre-Requisites:

-

User has read and understood the Safety Data Sheet (SDS).[16]

-

User is fully trained on the lab's general safety procedures and this specific SOP.

-

A designated waste container for acyl chloride-contaminated materials is present in the fume hood.

-

The chemical fume hood's certification is current and its functionality (airflow) has been verified.

-

An appropriate quenching solution (e.g., a dilute solution of sodium bicarbonate or a non-protic organic solvent like toluene followed by slow addition to an alcohol) is readily available.[17]

Methodology:

-

Preparation (in the fume hood):

-

Don all required PPE (face shield, goggles, lab coat, chemical-resistant gloves).

-

Place an absorbent, chemical-resistant liner on the floor of the fume hood.

-

Assemble all necessary dry glassware, spatulas, and syringes. Ensure they are completely free of moisture.

-

Place a beaker containing a suitable quenching agent and a separate container of dry sand or vermiculite for spill control inside the hood.[12]

-

-

Dispensing the Reagent:

-

Before opening, allow the reagent container to equilibrate to the ambient temperature of the fume hood to prevent condensation of atmospheric moisture onto the cold chemical.

-

If possible, work under a gentle positive pressure of an inert gas (nitrogen or argon).

-

Slowly and carefully open the container, pointing the cap away from yourself and others. Be aware of potential pressure buildup.

-

Using a clean, dry spatula, quickly weigh the desired amount of the solid into a tared, dry reaction vessel on a balance located inside the hood.

-

Minimize the time the primary container is open.

-

-

Post-Dispensing:

-

Securely close the primary container, ensuring the seal is tight. Parafilm may be used to further seal the cap for long-term storage.

-

Clean the spatula by carefully quenching any residual chemical in the designated beaker, then rinse with an appropriate solvent.

-

Place all contaminated disposable materials (e.g., weighing paper, liner, wipes) into the designated hazardous waste container.[12]

-

-

Reaction Quenching:

-

Upon completion of the reaction, the reaction mixture must be quenched carefully. Unreacted this compound will react violently with water or other protic quenchants.

-

The reaction should be cooled in an ice bath, and the quenching solution should be added dropwise with vigorous stirring to manage the exothermic reaction.[17]

-

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating injury.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[9][15]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[9][15]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][18] Ingestion can cause severe damage and perforation of the digestive tract.[10][19]

Spill Response

The appropriate response depends on the scale of the spill. A decision tree provides a clear guide for action.

Section 5: Storage and Disposal

-

Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for corrosive materials.[10][18] It must be stored away from water, moisture, alcohols, strong bases, and other incompatible materials.[10][19][20] Storage under an inert atmosphere is highly recommended to preserve chemical integrity.[10]

-

Disposal: All waste, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste.[12] Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[21] Never dispose of acyl chlorides by pouring them down the drain.[15]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12424620, this compound. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Chlorobenzoyl chloride Safety Data Sheet. Retrieved from [Link]

-

ACS Publications. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67879, 4-Fluorobenzoyl chloride. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

Haz-Map. (n.d.). 4-Fluorobenzoyl chloride - Hazardous Agents. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H5ClO2 | CID 12424620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16173-52-7 [sigmaaldrich.com]

- 5. 1016-77-9 | CAS DataBase [m.chemicalbook.com]

- 6. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 16173-52-7|this compound|BLD Pharm [bldpharm.com]

- 8. gov.uk [gov.uk]

- 9. wcu.edu [wcu.edu]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nj.gov [nj.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. capotchem.cn [capotchem.cn]

- 15. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 18. fishersci.fr [fishersci.fr]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. capotchem.cn [capotchem.cn]

A Technical Guide to 4-Formylbenzoyl Chloride: Synthesis, Commercial Sourcing, and Applications for Advanced Research

This guide provides an in-depth analysis of 4-Formylbenzoyl chloride (CAS No. 16173-52-7), a bifunctional reagent of significant interest to professionals in chemical synthesis and drug development. We will explore its core chemical properties, established synthesis and purification protocols, key reactive characteristics, and commercial availability. The document is structured to deliver field-proven insights and practical methodologies for its effective utilization in a laboratory and developmental setting.

Core Physicochemical & Structural Characteristics

This compound is a unique organic compound distinguished by the presence of two highly reactive functional groups on a benzene ring: an acyl chloride and an aldehyde, positioned para to each other.[1] This dual functionality makes it an exceptionally versatile building block in multi-step organic synthesis.[1] The acyl chloride group is a powerful acylating agent, while the aldehyde group provides a site for nucleophilic addition or condensation reactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16173-52-7 | [2][3][4] |

| Molecular Formula | C₈H₅ClO₂ | [4] |

| Molecular Weight | 168.58 g/mol | [3][4] |

| Appearance | White solid | [5] |

| Melting Point | 47-49 °C | [6][7] |

| Boiling Point | 283 °C | [6][7] |

| Density | 1.322 g/cm³ | [6][7] |

| InChI Key | FYDIVWLLJXNXCE-UHFFFAOYSA-N | [2][4] |

Synthesis and Purification: A Validated Approach

The most prevalent and reliable method for synthesizing this compound is through the chlorination of its carboxylic acid precursor, 4-formylbenzoic acid. The choice of chlorinating agent is critical and dictates the reaction conditions and purification strategy.

Chlorination Methodologies: Thionyl Chloride vs. Oxalyl Chloride

Two primary reagents are employed for this conversion: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

-

Thionyl Chloride (SOCl₂): This is a common and cost-effective method. The reaction proceeds via nucleophilic acyl substitution, typically under reflux in an inert solvent like toluene.[1] A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[1] However, the reaction often requires elevated temperatures and extended periods to ensure complete conversion.[1]

-

Oxalyl Chloride ((COCl)₂): This reagent is often preferred for milder reaction conditions. A significant advantage is that its byproducts (CO, CO₂, and HCl) are all gaseous, which simplifies the purification process considerably.[1] The reaction can often be run at ambient temperatures, which is beneficial for sensitive substrates.[8]

The selection between these two reagents often depends on the scale of the reaction, the sensitivity of other functional groups on the substrate, and the desired purity of the final product. For routine, large-scale preparations, the thionyl chloride method is robust and widely documented.

Diagram of Synthesis Workflow

Caption: Synthesis workflow for this compound via the thionyl chloride method.

Step-by-Step Laboratory Protocol (Thionyl Chloride Method)

This protocol is a synthesized representation of established laboratory methods.[1][9]

-

Preparation: To a two-necked round-bottom flask equipped with a reflux condenser and a gas outlet tube (connected to a gas absorption trap for HCl and SO₂), add 4-formylbenzoic acid (10 mmol, 1.5 g) and dry toluene (10 mL).

-

Reagent Addition: Carefully add thionyl chloride (20 mmol, 2.38 g, 1.46 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to yield the pure product.[9] High-purity product can also be obtained via vacuum distillation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in its ability to undergo selective reactions at its two distinct functional sites.[1]

-

Acyl Chloride Moiety: This group is highly electrophilic and readily undergoes nucleophilic acyl substitution . It reacts efficiently with a wide range of nucleophiles, including alcohols to form esters, and primary or secondary amines to form stable amides. This reactivity is fundamental to its use as a linker or building block.[1]

-

Aldehyde Moiety: The formyl group is a versatile handle for further molecular elaboration. It is particularly useful for forming Schiff bases (imines) through condensation with primary amines.[1] This reaction is widely used in the synthesis of bioactive molecules and ligands for metal complexes. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol as needed.

Diagram of Key Reaction Pathways

Caption: Primary reaction pathways for the bifunctional this compound.

Commercial Availability and Sourcing

This compound is readily available for research and development purposes from a multitude of global chemical suppliers. Purity levels typically range from 95% to higher grades, suitable for most synthetic applications. When sourcing this reagent, it is crucial to verify the purity and obtain a certificate of analysis (CoA) to ensure the material meets the requirements of the intended application.

Table 2: Prominent Commercial Suppliers of this compound

| Supplier | Purity Offered (Typical) | CAS Number Reference |

| Sigma-Aldrich (Merck) | ≥95% | 16173-52-7[2] |

| Benchchem | Inquire for details | 16173-52-7[1] |

| BLD Pharm | Inquire for details | 16173-52-7[3] |

| SyTracks | 95% | 16173-52-7[5] |

| Atlantic Research Chemicals | 95% | 16173-52-7[6] |

| LookChem | 97%, 99% | 16173-52-7[6] |

| Parchem | Specialty Supply | 27700-54-5 (Note: Parchem lists a different CAS, which may be an error or a different isomer. Verify before ordering)[10] |

| Amerigo Scientific | 95% | 16173-52-7[11] |

Note: Availability and purity grades are subject to change. Always consult the supplier's current catalog.

Applications in Research and Drug Development

The unique bifunctional structure of this compound makes it an invaluable tool in several areas of advanced chemical research.

-

Pharmaceutical Synthesis: It serves as a key intermediate for building complex bioactive molecules. The acyl chloride can be used to form a stable amide bond with one part of a target molecule, while the aldehyde is used as a reactive site to connect another component, making it an ideal linker.[1]

-

Polymer Chemistry: The compound is used to create functionalized polymers. For example, it can be reacted with polymers like carboxymethylchitosan to introduce aldehyde groups, which can then be used to attach drugs for controlled-release delivery systems.[1]

-

Materials Science: In the synthesis of highly porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), this compound serves as a critical linker or precursor molecule.[1] These materials have applications in gas storage, catalysis, and separation technologies.

-

Analytical Chemistry: The related compound, 4-Fluorobenzoyl chloride, is used for the derivatization of analytes to enhance their detection in chromatographic methods, a principle that can be extended to this compound for specific applications.[12]

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive chemical that requires careful handling.

-

Hazards: It is classified as causing severe skin burns and eye damage (GHS H314).[4] It is also a lachrymator, meaning it can cause tearing.[13] Contact with water will cause it to hydrolyze, releasing corrosive hydrochloric acid.

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

-

Avoid inhalation of dust or vapors.[16]

-

Keep away from water and moisture to prevent decomposition.[15]

-

Ensure an eyewash station and safety shower are readily accessible.[14]

-

-

Storage:

References

-

This compound | C8H5ClO2 | CID 12424620 - PubChem. [Link]

-

This compound - LookChem. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

This compound - Amerigo Scientific. [Link]

- Preparation method for 4-fluorobenzoyl chloride - Google P

-

Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. [Link]

-

Material Safety Data Sheet - Benzoyl Chloride - Cole-Parmer. [Link]

-

Benzoyl chloride, o-chloro - Organic Syntheses Procedure. [Link]

-

Step (a): Preparation of 4-fluorobenzoyl chloride - PrepChem.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 16173-52-7 [sigmaaldrich.com]

- 3. 16173-52-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C8H5ClO2 | CID 12424620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [sytracks.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 16173-52-7 CAS MSDS (Benzoyl chloride, 4-formyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. parchem.com [parchem.com]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Theoretical studies on 4-Formylbenzoyl chloride reaction mechanisms

An In-Depth Technical Guide to the Theoretical Reaction Mechanisms of 4-Formylbenzoyl Chloride

Abstract